molecular formula C21H13ClFNO3S B2950523 [4-(3-chlorophenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl](phenyl)methanone CAS No. 1113110-05-6

[4-(3-chlorophenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl](phenyl)methanone

Cat. No.: B2950523
CAS No.: 1113110-05-6
M. Wt: 413.85
InChI Key: JKJUNTDNVUOVIG-UHFFFAOYSA-N
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Description

The compound 4-(3-chlorophenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone features a benzothiazine dioxide core substituted with a 3-chlorophenyl group at position 4, a fluorine atom at position 6, and a phenyl methanone moiety at position 2.

Properties

IUPAC Name

[4-(3-chlorophenyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13ClFNO3S/c22-15-7-4-8-17(11-15)24-13-20(21(25)14-5-2-1-3-6-14)28(26,27)19-10-9-16(23)12-18(19)24/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKJUNTDNVUOVIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)F)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13ClFNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(3-chlorophenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl](phenyl)methanone , also known as a benzothiazine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, anti-inflammatory, and other therapeutic effects based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C23H18ClFNO3SC_{23}H_{18}ClFNO_3S with a molecular weight of approximately 407.5 g/mol. The presence of halogen substituents such as chlorine and fluorine is significant as these atoms can enhance biological activity through various mechanisms. The structure can be represented as follows:

4 3 Chlorophenyl 6 fluoro 1 1 dioxido 4H 1 4 benzothiazin 2 yl phenyl methanone\text{4 3 Chlorophenyl 6 fluoro 1 1 dioxido 4H 1 4 benzothiazin 2 yl phenyl methanone}

Antimicrobial Activity

Research has indicated that benzothiazine derivatives exhibit a range of antimicrobial properties. In particular, compounds with similar structures have shown effectiveness against various pathogens:

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
4-(3-Chlorophenyl)-6-fluoro...Candida albicans1.23 μg/mL
4-(3-Chlorophenyl)-6-fluoro...Aspergillus niger10 μg/mL

The presence of electronegative atoms like fluorine and chlorine enhances the lipophilicity of the compound, which is crucial for its ability to penetrate cell membranes and exert antimicrobial effects .

Anticancer Activity

Benzothiazine derivatives have been studied for their potential anticancer properties. In vitro studies suggest that the compound may inhibit cancer cell proliferation by inducing apoptosis or cell cycle arrest. Specific mechanisms may involve interaction with DNA or inhibition of key enzymes involved in cancer metabolism.

Anti-inflammatory Activity

Compounds in this class have also demonstrated anti-inflammatory properties. They can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). The anti-inflammatory effects make them candidates for treating chronic inflammatory diseases .

Other Therapeutic Activities

Research has explored additional therapeutic activities including:

  • Antidiabetic : Potential modulation of glucose metabolism.
  • Anti-Alzheimer : Effects on neuroprotective pathways.
  • Antiarrhythmic : Influence on cardiac ion channels.

Case Studies and Research Findings

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Benzothiazin Dioxide Derivatives

A structurally related compound, 4-(3-chloro-4-methylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl (4-ethoxyphenyl)methanone (), shares the benzothiazin dioxide core but differs in substituents:

  • 3-Chloro-4-methylphenyl group (vs.
  • 4-Ethoxyphenyl methanone (vs. phenyl methanone): The ethoxy group increases electron-donating capacity and lipophilicity, which could improve tissue penetration but reduce solubility.

Hypothesized Impact : The target compound’s simpler phenyl substituent may favor metabolic stability compared to the ethoxy variant, which could undergo oxidative dealkylation.

Triazole-Based Sulfonyl Compounds

The triazole derivative 2-(4-(2,4-difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone () diverges significantly:

  • Core Structure : A triazole ring with a sulfonyl group (vs. benzothiazin dioxide).

Key Differences :

  • The sulfonyl group in the triazole compound may confer greater acidity to adjacent protons compared to the dioxido group in the target compound.
  • The triazole’s nitrogen-rich structure could facilitate hydrogen bonding in biological systems, a feature absent in the benzothiazin dioxide core.
Thiadiazol-Methanone Hybrids

Compounds such as Bis(4-(5-(N-cyclohexylamino)-1,3,4-thiadiazol-2-yl)phenyl)methanone () feature a bis-thiadiazol-methanone scaffold. These differ in:

  • Core Structure: Thiadiazol rings linked via methanone groups (vs. a single benzothiazin-methanone unit).
  • Functionality: Amino substituents (e.g., cyclohexyl, phenyl) on thiadiazol enhance solubility and intermolecular interactions.

Biological Implications: The thiadiazol compounds demonstrated antimicrobial and antibiofilm activities (), suggesting that the methanone-thiadiazol motif is critical for these effects. The target compound’s benzothiazin core may offer distinct binding modes due to its fused ring system.

Comparative Data Table

Compound Name Core Structure Key Substituents Functional Groups Hypothesized Properties
Target Compound Benzothiazin dioxide 3-Chlorophenyl, phenyl Dioxido, methanone Moderate lipophilicity, potential CNS activity
4-(3-Chloro-4-methylphenyl)-6-fluoro...* Benzothiazin dioxide 3-Chloro-4-methylphenyl, 4-ethoxyphenyl Dioxido, methanone Higher lipophilicity, metabolic susceptibility
Triazole-sulfonyl derivative () Triazole 2,4-Difluorophenyl, sulfonyl Sulfonyl, ethanone High reactivity, antimicrobial potential
Thiadiazol-methanone hybrids () Thiadiazol Amino-alkyl/aryl Thiadiazol, methanone Antimicrobial, antibiofilm

*From

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s benzothiazin core may require multi-step synthesis involving cyclization and oxidation, akin to procedures in , where sodium ethoxide-mediated reactions were employed for triazole derivatives.
  • Biological Activity: While thiadiazol-methanone compounds () show confirmed antimicrobial effects, the target compound’s benzothiazin dioxide structure may target different pathways, such as enzyme inhibition via sulfur-oxygen interactions.
  • ADMET Properties: The phenyl methanone group in the target compound likely improves metabolic stability compared to ethoxy or amino-substituted analogs (), which may undergo faster hepatic clearance.

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